3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide
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Overview
Description
3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is a complex organic compound with significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitro group, a trichloroethyl group, and a morpholine ring attached to a benzamide core. Its molecular formula is C13H14Cl3N3O4, and it has a molecular weight of 382.63 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide typically involves multiple stepsThe reaction conditions often require the use of strong acids, such as sulfuric acid, and controlled temperatures to ensure the selective nitration of the benzamide ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The trichloroethyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium hydroxide (KOH) are used under basic conditions
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides with various functional groups replacing the chlorine atoms
Scientific Research Applications
3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trichloroethyl group and morpholine ring may also contribute to its binding affinity and specificity towards certain enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- 3-nitro-N-(2,2,2-trichloro-1-(4-methoxy-phenylamino)-ethyl)-benzamide
- 3-nitro-N-(2,2,2-trichloro-1-(3-(4-nitro-phenyl)-thioureido)-ethyl)-benzamide
- 3-nitro-N-(2,2,2-trichloro-1-(4-toluidinocarbothioyl)amino)ethyl)benzamide
Uniqueness
3-nitro-N-[2,2,2-trichloro-1-(4-morpholinyl)ethyl]benzamide is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and may enhance its solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C13H14Cl3N3O4 |
---|---|
Molecular Weight |
382.6 g/mol |
IUPAC Name |
3-nitro-N-(2,2,2-trichloro-1-morpholin-4-ylethyl)benzamide |
InChI |
InChI=1S/C13H14Cl3N3O4/c14-13(15,16)12(18-4-6-23-7-5-18)17-11(20)9-2-1-3-10(8-9)19(21)22/h1-3,8,12H,4-7H2,(H,17,20) |
InChI Key |
AJFRXKHVNQSVPH-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(C(Cl)(Cl)Cl)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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